molecular formula C18H24O B1606342 7,7-Dimethyl-4-(2-phenylmethoxyethyl)bicyclo(3.1.1)hept-3-ene CAS No. 74851-17-5

7,7-Dimethyl-4-(2-phenylmethoxyethyl)bicyclo(3.1.1)hept-3-ene

Cat. No. B1606342
CAS RN: 74851-17-5
M. Wt: 256.4 g/mol
InChI Key: VZTCOMJNYWLOOB-UHFFFAOYSA-N
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Description

7,7-Dimethyl-4-(2-phenylmethoxyethyl)bicyclo(3.1.1)hept-3-ene is a bicyclic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMPEA or 2,2-dimethyl-4-(2-phenylmethoxyethyl)-1,3-cyclohexadiene. DMPEA is a derivative of phenylethylamine, which is a naturally occurring compound found in the human brain.

Scientific Research Applications

DMPEA has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. DMPEA has been shown to have affinity for several neurotransmitter receptors, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. This suggests that DMPEA may have potential therapeutic applications for the treatment of psychiatric disorders such as depression and anxiety.

Mechanism of Action

The exact mechanism of action of DMPEA is not fully understood. However, it is believed to interact with several neurotransmitter systems in the brain, including the dopamine and serotonin systems. DMPEA has been shown to increase dopamine and serotonin release in the prefrontal cortex and striatum of rats, suggesting that it may have a stimulant-like effect on the central nervous system.
Biochemical and Physiological Effects
DMPEA has been shown to have several biochemical and physiological effects in animal models. In rats, DMPEA has been shown to increase locomotor activity and induce hyperthermia. DMPEA has also been shown to increase dopamine and serotonin release in the prefrontal cortex and striatum of rats, as mentioned earlier.

Advantages and Limitations for Lab Experiments

One advantage of using DMPEA in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments using DMPEA.

Future Directions

There are several potential future directions for research on DMPEA. One area of interest is its potential therapeutic applications for the treatment of psychiatric disorders. Another area of interest is its potential as a tool for studying the dopamine and serotonin systems in the brain. Additionally, further research is needed to fully understand the mechanism of action of DMPEA and its effects on the central nervous system.

properties

IUPAC Name

6,6-dimethyl-2-(2-phenylmethoxyethyl)bicyclo[3.1.1]hept-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O/c1-18(2)16-9-8-15(17(18)12-16)10-11-19-13-14-6-4-3-5-7-14/h3-8,16-17H,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTCOMJNYWLOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)CCOCC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80996356
Record name 2-[2-(Benzyloxy)ethyl]-6,6-dimethylbicyclo[3.1.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80996356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Dimethyl-4-(2-phenylmethoxyethyl)bicyclo(3.1.1)hept-3-ene

CAS RN

74851-17-5
Record name 7,7-Dimethyl-4-(2-phenylmethoxyethyl)bicyclo(3.1.1)hept-3-ene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074851175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-(Benzyloxy)ethyl]-6,6-dimethylbicyclo[3.1.1]hept-2-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80996356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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